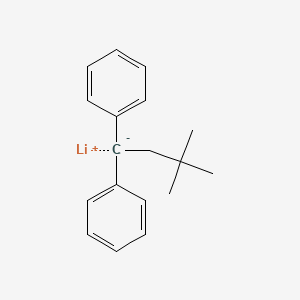
lithium;(3,3-dimethyl-1-phenylbutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
lithium;(3,3-dimethyl-1-phenylbutyl)benzene is an organolithium compound known for its reactivity and utility in organic synthesis. This compound is characterized by the presence of lithium bonded to a carbon atom, which is further connected to two phenyl groups and a 3,3-dimethylbutyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide typically involves the reaction of 3,3-dimethyl-1,1-diphenylbutan-1-yl chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions include low temperatures to control the reactivity and ensure the formation of the desired organolithium compound.
Industrial Production Methods
In an industrial setting, the production of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and maintain an inert atmosphere. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.
化学反応の分析
Types of Reactions
lithium;(3,3-dimethyl-1-phenylbutyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by other functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, such as in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide include carbonyl compounds, halides, and boron reagents. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from reactions involving lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide include alcohols, substituted hydrocarbons, and coupled products, depending on the specific reaction conditions and reagents used.
科学的研究の応用
lithium;(3,3-dimethyl-1-phenylbutyl)benzene has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the formation of complex molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts a strong nucleophilic character to the carbon atom it is bonded to. This allows the compound to readily attack electrophilic centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
類似化合物との比較
Similar Compounds
Lithium Phenylacetylide: Similar in reactivity but differs in structure, having a phenyl group attached to an acetylide moiety.
Lithium 3,3-dimethylbut-1-ynide: Shares the 3,3-dimethylbutyl group but has an acetylide instead of a diphenyl group.
Lithium Diphenylmethanide: Similar in having two phenyl groups but lacks the 3,3-dimethylbutyl group.
Uniqueness
lithium;(3,3-dimethyl-1-phenylbutyl)benzene is unique due to its combination of a 3,3-dimethylbutyl group and two phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring a strong nucleophile with specific steric demands.
特性
CAS番号 |
98329-91-0 |
|---|---|
分子式 |
C18H21Li |
分子量 |
244.3 g/mol |
IUPAC名 |
lithium;(3,3-dimethyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C18H21.Li/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;/q-1;+1 |
InChIキー |
RPICNHAMKIIEJZ-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















